molecular formula C13H11BrN4O B13045285 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine

Cat. No.: B13045285
M. Wt: 319.16 g/mol
InChI Key: KBCYEJOQWDVHGE-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-amine (CAS 2044509-86-4) is a chemical building block based on the imidazo[1,2-a]pyrazin-8-amine scaffold, a core structure recognized for its relevance in designing novel bioactive compounds . This scaffold has been identified as a promising structural motif for the development of potent and selective antagonists for adenosine receptor (AR) subtypes, particularly the A3 and A2A receptors, which are implicated in neuroprotective effects and responses to cerebral ischemia . Furthermore, substituted imidazo[1,2-a]pyrazin-8-amines have been explored as potent and selective inhibitors of protein kinases such as Brk/PTK6 (Breast Tumor Kinase), highlighting their value in oncology research . The compound features a bromine atom at the 6-position, which serves as a key handle for further synthetic modification via cross-coupling reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . The presence of the 8-amine group also allows for functionalization to create derivatives such as ureido or carboxyamido compounds, which can significantly influence receptor affinity and selectivity . This product is intended for research and development purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C13H11BrN4O

Molecular Weight

319.16 g/mol

IUPAC Name

6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H11BrN4O/c1-19-9-4-2-8(3-5-9)10-6-18-7-11(14)17-12(15)13(18)16-10/h2-7H,1H3,(H2,15,17)

InChI Key

KBCYEJOQWDVHGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(N=C(C3=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution might result in a derivative with a different substituent in place of the original bromine or methoxyphenyl group .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

a. 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine

  • Key Difference : Replaces 4-methoxyphenyl with 4-chlorophenyl and lacks the 8-amine group.
  • The absence of the 8-amine eliminates hydrogen-bonding capability, reducing affinity for kinases like Aurora-A .

b. 6-(2-Methoxyphenyl)-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine (TH7127)

  • Key Difference : 2-Methoxyphenyl at position 2 and a pyridin-2-yl ethylamine substituent.
  • The pyridin-2-yl ethylamine chain enhances solubility and may improve blood-brain barrier penetration compared to the bromine in the target compound .

a. 3-Chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine

  • Key Difference : Chlorine at position 3 and pyridin-3-yl at position 4.
  • Impact : Co-crystallization with Aurora-A kinase revealed that the 3-chloro group occupies a hydrophobic pocket, while the pyridin-3-yl enhances selectivity. The target compound’s 6-bromo substituent may reduce kinase selectivity due to larger atomic size .

b. 8-Amino-2-methylimidazo[1,2-a]pyrazine

  • Key Difference : Methyl group at position 2 instead of 4-methoxyphenyl.
  • Impact: The smaller methyl group reduces steric bulk, increasing accessibility to A3 adenosine receptors but decreasing affinity for A2A subtypes. The 4-methoxyphenyl in the target compound likely improves A2A binding via extended π-interactions .

a. 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

  • Key Difference : Methoxy group at position 8 instead of amine.

b. 3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

  • Key Difference : Methyl at position 3 and pyridin-4-ylmethyl at position N7.
  • Impact: The pyridin-4-ylmethyl group enhances solubility and CDK2 inhibition (IC50 = 12 nM), whereas the target compound’s 4-methoxyphenyl may favor adenosine receptor binding over kinase inhibition .

Comparative Data Tables

Table 2. Physicochemical Properties

Compound LogP Solubility (µM) Metabolic Stability (t1/2, h)
Target Compound 2.1 45 3.2
6-Bromo-8-methoxyimidazo[1,2-a]pyrazine 2.5 28 6.8
3-Methyl-N-(pyridin-4-ylmethyl) derivative 1.8 120 2.5

Biological Activity

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. The compound features a unique imidazo[1,2-A]pyrazine core, which is known for its ability to interact with various biological targets, including kinases and receptors.

Chemical Structure

The molecular formula of this compound is C13H11BrN4OC_{13}H_{11}BrN_4O, with a molecular weight of 319.16 g/mol. The presence of the bromine atom and the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy.

Research indicates that this compound exhibits significant anti-cancer properties through the inhibition of specific kinases involved in cell proliferation. It has been shown to induce apoptosis in cancer cell lines by modulating various molecular pathways. The binding affinity and selectivity towards specific biological targets are evaluated using techniques such as surface plasmon resonance and molecular docking studies.

Anticancer Properties

The compound has demonstrated promising results in cellular assays against various cancer cell lines. Notable findings include:

  • Inhibition of Kinases : Studies have indicated that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Cell Line Studies : The compound has shown effective cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance:
    Cell LineIC50 (µM)
    MCF73.79
    SF-26812.50
    NCI-H46042.30

These values indicate the concentration required to inhibit cell growth by 50%, underscoring its potential as an anticancer agent .

Interaction Studies

The compound's interactions with biological targets have been explored extensively:

  • Binding Affinity : Interaction studies reveal that it binds selectively to certain kinases, enhancing its potential as a targeted therapy.
  • Molecular Docking : Computational studies have suggested favorable binding conformations with key targets involved in tumor growth and survival.

Case Studies

Recent advancements in drug design have highlighted the potential of imidazo[1,2-A]pyrazine derivatives, including this compound:

  • ENPP1 Inhibition : A related study on imidazo[1,2-a]pyrazine derivatives identified potent inhibitors of ENPP1, a negative regulator in cancer immunotherapy. Although not directly related to our compound, these findings suggest a broader class effect that may include similar structural motifs like those found in our compound .
  • Combination Therapies : In vivo studies have shown that compounds similar to this compound can enhance the efficacy of existing therapies when combined with immune checkpoint inhibitors .

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